molecular formula C20H10N6O6 B12095468 6-nitro-4-oxo-1H-quinoline-3-carbonitrile

6-nitro-4-oxo-1H-quinoline-3-carbonitrile

Cat. No.: B12095468
M. Wt: 430.3 g/mol
InChI Key: AOEBKQSSPNWYSD-UHFFFAOYSA-N
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Description

6-Nitro-4-oxo-1H-quinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5N3O3. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a quinoline core structure substituted with a nitro group at the 6-position, a carbonitrile group at the 3-position, and a keto group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-4-oxo-1H-quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with suitable nitriles in the presence of dehydrating agents. For example, the reaction of 2-chloroquinoline-3-carbaldehyde with potassium cyanide and nitric acid can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-4-oxo-1H-quinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

  • Reduction of the nitro group yields 6-amino-4-oxo-1H-quinoline-3-carbonitrile.
  • Reduction of the keto group yields 6-nitro-4-hydroxy-1H-quinoline-3-carbonitrile.
  • Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-4-oxo-1H-quinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-nitro-4-oxo-1H-quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 6-Chloro-4-oxo-1H-quinoline-3-carbonitrile
  • 6-Methyl-4-oxo-1H-quinoline-3-carbonitrile
  • 6-Amino-4-oxo-1H-quinoline-3-carbonitrile

Comparison: 6-Nitro-4-oxo-1H-quinoline-3-carbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its chloro and methyl analogs, the nitro derivative exhibits enhanced antimicrobial and anticancer properties. The amino derivative, on the other hand, shows different pharmacological profiles due to the presence of the amino group .

Properties

Molecular Formula

C20H10N6O6

Molecular Weight

430.3 g/mol

IUPAC Name

6-nitro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/2C10H5N3O3/c2*11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h2*1-3,5H,(H,12,14)

InChI Key

AOEBKQSSPNWYSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N

Origin of Product

United States

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